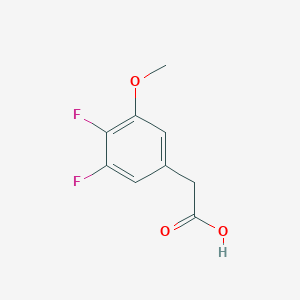

4,5-Difluoro-3-methoxyphenyl acetic acid

Descripción

4,5-Difluoro-3-methoxyphenyl acetic acid is a fluorinated derivative of phenylacetic acid, characterized by a methoxy group (-OCH₃) at the 3-position and fluorine atoms at the 4- and 5-positions on the aromatic ring. This structural configuration imparts unique electronic and steric properties, distinguishing it from non-fluorinated or differently substituted analogs. Such compounds are often explored in pharmaceutical and agrochemical research due to fluorine’s ability to enhance metabolic stability, bioavailability, and binding affinity.

Propiedades

Número CAS |

887585-35-5 |

|---|---|

Fórmula molecular |

C9H8F2O3 |

Peso molecular |

202.15 g/mol |

Nombre IUPAC |

2-(3,4-difluoro-5-methoxyphenyl)acetic acid |

InChI |

InChI=1S/C9H8F2O3/c1-14-7-3-5(4-8(12)13)2-6(10)9(7)11/h2-3H,4H2,1H3,(H,12,13) |

Clave InChI |

SBJJRVSWJFKCHP-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1)CC(=O)O)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural analogs of 4,5-Difluoro-3-methoxyphenyl acetic acid include substituted phenylacetic acids with variations in functional groups and substitution patterns. Below is a detailed comparison based on substituent effects, physicochemical properties, and inferred applications.

Table 1: Structural and Functional Comparison of Phenylacetic Acid Derivatives

Key Observations:

Substituent Effects on Acidity: Fluorine’s electron-withdrawing nature increases the acidity of the acetic acid group in 4,5-Difluoro-3-methoxyphenyl acetic acid compared to methoxy- or ethoxy-substituted analogs. Methoxy and ethoxy groups, being electron-donating, reduce acidity and increase lipophilicity, as seen in 4-Ethoxy-3-methoxyphenylacetic acid.

Spatial and Electronic Effects :

- The 3,4,5-trisubstituted analogs (e.g., 3,4,5-Trimethoxyphenylacetic acid) exhibit symmetrical substitution, which may improve crystallinity or binding symmetry in coordination chemistry.

- Fluorine’s small atomic radius minimizes steric hindrance, allowing tighter molecular packing or receptor binding compared to bulkier ethoxy groups.

Applications :

- Fluorinated derivatives like 4,5-Difluoro-3-methoxyphenyl acetic acid are prioritized in drug development for enhanced metabolic stability and target affinity.

- Ethoxy- and methoxy-rich analogs are often utilized as intermediates in organic synthesis or natural product isolation due to their solubility profiles.

Research Findings and Mechanistic Insights

- Functional Group Interactions: The acetic acid moiety (-COOH) enables coordination with metal ions or hydrogen bonding, akin to carboxyl-modified biochar used in uranium adsorption (e.g., ASBB’s -COOH groups binding U(VI) via monodentate coordination).

- Fluorine’s Role : Fluorine’s electronegativity may enhance interactions with electron-deficient targets, similar to how carboxyl groups in ASBB improve uranium adsorption efficiency.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.